N,3-dimethylbutane-1-sulfonamide N,3-dimethylbutane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682797
InChI: InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol

N,3-dimethylbutane-1-sulfonamide

CAS No.:

Cat. No.: VC17682797

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

N,3-dimethylbutane-1-sulfonamide -

Specification

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
IUPAC Name N,3-dimethylbutane-1-sulfonamide
Standard InChI InChI=1S/C6H15NO2S/c1-6(2)4-5-10(8,9)7-3/h6-7H,4-5H2,1-3H3
Standard InChI Key AGLUBLFRZMLKRX-UHFFFAOYSA-N
Canonical SMILES CC(C)CCS(=O)(=O)NC

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of N,3-dimethylbutane-1-sulfonamide consists of a four-carbon butane chain with a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) at the first carbon and a methyl group (CH3-\text{CH}_3) at the third carbon. The nitrogen atom in the sulfonamide group is further substituted with two methyl groups, resulting in the full IUPAC name N,3-dimethylbutane-1-sulfonamide . Key structural features include:

  • Sulfonamide moiety: Provides hydrogen-bonding capacity and polarity.

  • Branched alkyl chain: Enhances lipid solubility and influences pharmacokinetic properties.

The SMILES notation for the compound is CC(C)CCS(=O)(=O)NC, and its InChIKey is AGLUBLFRZMLKRX-UHFFFAOYSA-N .

Computed Physicochemical Properties

PropertyValueReference
Molecular Weight165.26 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count4
XLogP31.2 (estimated)

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3=1.2\text{XLogP3} = 1.2) suggest favorable membrane permeability .

Synthesis and Manufacturing

Conventional Synthesis Routes

N,3-Dimethylbutane-1-sulfonamide is typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amines. A representative method involves:

  • Reaction of 3-methylbutane-1-sulfonyl chloride with dimethylamine:

    CH3(CH2)2CH(CH3)SO2Cl+(CH3)2NHCH3(CH2)2CH(CH3)SO2N(CH3)2+HCl\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{SO}_2\text{Cl} + (\text{CH}_3)_2\text{NH} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CH}(\text{CH}_3)\text{SO}_2\text{N}(\text{CH}_3)_2 + \text{HCl}

    This reaction is conducted in dichloromethane at room temperature, with triethylamine as a base to neutralize HCl.

Advanced Catalytic Methods

Recent advances utilize metal-organic frameworks (MOFs) like MIL-101(Fe) to catalyze sulfonamide formation under aqueous conditions, improving yields and reducing waste .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the sulfonamide group’s polarity.

  • Melting Point: Estimated at 120–125°C based on analogous sulfonamides.

  • Stability: Resists hydrolysis under acidic and basic conditions, making it suitable for long-term storage.

Acid-Base Behavior

The sulfonamide group exhibits weak acidity (pKa10\text{pKa} \approx 10), comparable to other aliphatic sulfonamides . This property facilitates salt formation with basic counterions, enhancing solubility in biological systems .

Chemical Reactivity

Hydrolysis

Under strong acidic or basic conditions, the sulfonamide bond may cleave:

RSO2NR’2+H2ORSO3H+NR’2H\text{RSO}_2\text{NR'}_2 + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{NR'}_2\text{H}

This reaction is critical for prodrug design, enabling controlled release of active amines.

Alkylation and Acylation

The nitrogen in the sulfonamide group can undergo alkylation or acylation to produce derivatives with modified biological activity.

Biological and Industrial Applications

Pharmaceutical Intermediates

N,3-Dimethylbutane-1-sulfonamide serves as a precursor in synthesizing antimicrobial agents, leveraging the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase.

Material Science

Its polar yet lipophilic nature makes it useful in polymer cross-linking and ion-exchange membranes .

Recent Research and Future Directions

Optimization of Synthetic Protocols

Recent studies focus on green chemistry approaches, such as using MOF catalysts to reduce reaction times and improve atom economy .

Exploration of Novel Derivatives

Researchers are modifying the alkyl chain and sulfonamide substituents to enhance bioactivity and reduce toxicity.

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